

Nirogacestat Clinical Trials Demonstrate Improved Patient-Reported Outcomes in Desmoid Tumors

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Compound of Interest		
Compound Name:	Nirogacestat	
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A comprehensive analysis of patient-reported outcomes (PROs) from the pivotal Phase 3 DeFi clinical trial reveals that **nirogacestat** significantly improves pain, physical functioning, role functioning, and overall quality of life for patients with progressing desmoid tumors when compared to placebo. These findings underscore the clinical benefit of **nirogacestat** beyond objective tumor response, highlighting its impact on the daily lives of patients.

The DeFi trial, a global, randomized, double-blind, placebo-controlled study, enrolled 142 adult patients with progressing desmoid tumors.[1] Patients were randomized to receive either 150 mg of **nirogacestat** or placebo twice daily.[1] The trial met its primary endpoint of improving progression-free survival and also demonstrated statistically significant and clinically meaningful improvements across a range of patient-reported outcomes.[2]

Comparative Analysis of Patient-Reported Outcomes

The DeFi trial utilized three validated instruments to measure patient-reported outcomes: the Brief Pain Inventory-Short Form (BPI-SF), the Gounder/Desmoid Tumor Research Foundation Desmoid Symptom/Impact Scale (GODDESS), and the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30).[2][3] The results from these assessments at Cycle 10 are summarized below.



Pain Severity and Interference

Patients treated with **nirogacestat** experienced a notable reduction in pain severity. On the BPI-SF "worst pain" scale (0-10), the **nirogacestat** group showed a mean decrease of 1.55 points from baseline, compared to a 0.05-point decrease in the placebo group. Similarly, the GODDESS pain score (0-10) demonstrated a 1.78-point reduction with **nirogacestat**, while the placebo group reported an increase of 0.34 points. The EORTC QLQ-C30 pain subscale (0-100) also showed a significant improvement, with a 22.36-point reduction for **nirogacestat** versus a 7.00-point increase for placebo.

PRO Instrument	Outcome	Nirogacestat (Mean Change from Baseline)	Placebo (Mean Change from Baseline)
BPI-SF	Worst Pain (0-10 scale)	-1.55	-0.05
GODDESS	Pain Score (0-10 scale)	-1.78	+0.34
EORTC QLQ-C30	Pain Subscale (0-100 scale)	-22.36	+7.00

A significantly greater proportion of patients in the **nirogacestat** arm achieved a clinically meaningful reduction in pain.

Physical Functioning, Role Functioning, and Quality of Life

Improvements were also observed in physical and role functioning, as well as overall quality of life. The DeFi trial data indicated that **nirogacestat** led to statistically significant and clinically meaningful improvements in these domains as measured by the EORTC QLQ-C30 and GODDESS instruments.[4] These improvements were noted to occur early in the course of treatment, as early as Cycle 2, and were sustained throughout the trial. A post hoc analysis of patients with stable disease also showed significant improvements in pain, symptom burden, physical functioning, role functioning, and overall quality of life with **nirogacestat** compared to



placebo.[2] At cycle 10, the overall quality of life for patients treated with the gamma secretase inhibitor increased by 4.05 points, while the placebo group saw a decrease of 9.02 points.[2]

PRO Instrument	Outcome	Nirogacestat (Mean Change from Baseline)	Placebo (Mean Change from Baseline)
EORTC QLQ-C30	Physical Functioning	Statistically significant improvement[4]	-
EORTC QLQ-C30	Role Functioning	Statistically significant improvement[4]	-
EORTC QLQ-C30	Global Health Status/QoL	+4.05[2]	-9.02[2]
GODDESS	Physical Functioning	Statistically significant improvement[4]	-

Experimental Protocols

The collection of PRO data in the DeFi trial followed a structured protocol to ensure consistency and reliability.

- Data Collection Schedule: Patients completed the PRO assessments at baseline and then prior to the start of each 28-day treatment cycle.
- Brief Pain Inventory-Short Form (BPI-SF): This instrument assesses the severity of pain and its interference with daily functions. Patients rated their "worst pain" in the last 24 hours on an 11-point numeric rating scale (0=no pain, 10=pain as bad as you can imagine).
- Gounder/Desmoid Tumor Research Foundation Desmoid Symptom/Impact Scale
 (GODDESS): This is a disease-specific questionnaire developed to evaluate the severity of
 desmoid tumor symptoms and their impact on a patient's life.[5] The pain score component
 includes questions about worst pain, dull pain, and shooting pain. The physical functioning
 domain utilizes a 5-point Likert scale with a 7-day recall period.[6]



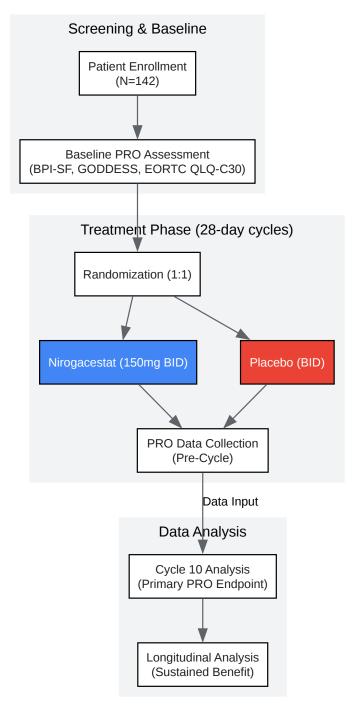
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30): This is a broader cancer-specific questionnaire assessing health-related quality of life. It consists of multi-item scales and single-item measures of functioning and symptoms.[7] The pain subscale includes questions about the presence of pain and its interference with daily activities. The questionnaire uses a 7-day recall period.[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of **nirogacestat** involves the inhibition of the gamma-secretase enzyme, which plays a crucial role in the Notch signaling pathway. This pathway is implicated in the growth and proliferation of desmoid tumors. By blocking this pathway, **nirogacestat** aims to control tumor growth and, as the PRO data suggests, alleviate associated symptoms.



Patient-Reported Outcome (PRO) Data Workflow in the DeFi Trial



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